molecular formula C14H15N3O2 B12341530 benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12341530
M. Wt: 257.29 g/mol
InChI Key: ZUHIPFOHBHDVOG-UHFFFAOYSA-N
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Description

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound supplied with high purity for use in scientific research and development. It serves as a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel pharmacologically active molecules . The core imidazopyrazine scaffold is of significant interest in drug discovery . This scaffold is a key structural component in compounds designed to inhibit G protein activity . For instance, imidazopyrazine derivatives such as BIM-46174 and BIM-46187 have been identified as pan-inhibitors of heterotrimeric G proteins, which are critical signaling molecules in cells . These compounds bind directly to Gα subunits, inhibiting GDP/GTP exchange and thereby blocking downstream signaling pathways activated by a wide range of GPCRs . This mechanism makes related compounds valuable tools for probing complex GPCR signaling biology and for developing potential therapeutic agents aimed at diseases driven by aberrant GPCR signaling, such as in certain cancer contexts . Furthermore, structural analogs of this imidazopyrazine core are being explored in other therapeutic areas. Research into anti-cryptosporidial agents has shown that related heterocyclic head groups can maintain potency against the Cryptosporidium parvum parasite . These findings underscore the broader utility of this chemotype in infectious disease drug discovery. The product is provided with the CAS Number 1983346-66-2 and a molecular formula of C14H15N3O2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2

InChI Key

ZUHIPFOHBHDVOG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrazine Derivatives

The core imidazo[1,2-a]pyrazine structure is frequently constructed via cyclocondensation. A representative approach involves reacting 2-aminopyrazine with α-halocarbonyl precursors. For example:

  • Step 1 : Bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) yields ethyl-2-bromoacetoacetate.
  • Step 2 : Cyclization with 2-aminopyrazine under basic conditions forms the imidazo[1,2-a]pyrazine core.
  • Step 3 : Esterification with benzyl alcohol introduces the benzyl carboxylate group.

Key Data :

Step Reagents/Conditions Yield Source
Bromination NBS, DMF, RT, 2h 85%
Cyclization K₂CO₃, EtOH, reflux, 6h 72%
Esterification Benzyl chloride, DIPEA, DCM, 0°C 68%

This method offers modularity but requires stringent control over reaction conditions to avoid side products like over-alkylation.

Catalytic Methods for Enhanced Efficiency

Iodine-Catalyzed Three-Component Condensation

A one-pot synthesis leveraging iodine catalysis (10 mol%) enables the fusion of 2-aminopyrazine, aldehydes, and tert-butyl isocyanide in ethanol. The mechanism involves:

  • Formation of an imine intermediate between 2-aminopyrazine and aldehyde.
  • Nucleophilic addition of isocyanide, facilitated by iodine’s Lewis acidity.
  • [4+1] Cycloaddition and tautomerization to yield the imidazo[1,2-a]pyrazine core.

Optimization Insight :

  • Ethanol as solvent minimizes byproducts (e.g., enamine oligomers).
  • Yields improve to 78–89% with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).

Copper-Catalyzed Decarboxylative Coupling

Copper(I) iodide/copper(II) triflate (10 mol%) catalyzes a three-component reaction of 2-aminopyrazine, aldehydes, and alkynoic acids. Decarboxylation of the alkyne generates reactive intermediates that facilitate cyclization.

Example :

  • Phenylpropiolic acid reacts with 2-aminopyrazine and benzaldehyde to afford the target compound in 82% yield after column chromatography.

Electrochemically Induced Synthesis

A novel electrochemical method utilizes vinyl azides and benzyl amines under oxidative conditions:

  • Conditions : Tetrabutylammonium iodide (TBAI) electrolyte, 30 mA current, DMF solvent.
  • Mechanism : Vinyl azide decomposes to 2H-azirine, which undergoes nucleophilic attack by benzyl amine. Subsequent oxidation and cyclization yield the imidazo[1,2-a]pyrazine scaffold.

Performance :

  • Initial yield: 24% (unoptimized).
  • Optimization with p-TsOH·H₂O increases yield to 58%.

Microwave-Assisted Solid-State Synthesis

Microwave irradiation accelerates reactions, reducing time from hours to minutes. A patent describes the synthesis of related imidazole derivatives via:

  • Step 1 : Mixing N-benzyl-2-hydroxyacetamide and 2-nitroimidazole in equimolar ratios.
  • Step 2 : Microwave irradiation (700 W, 10 min) induces cyclization.
  • Step 3 : Purification via alumina chromatography (ethyl acetate eluent).

Advantages :

  • 72–86% yields for nitro-substituted analogs.
  • No solvent reduces waste, aligning with green chemistry principles.

Post-Synthetic Modifications: Dihydrochloride Salt Formation

To enhance solubility for biological assays, the free base is converted to its dihydrochloride salt:

  • Method : Treatment with HCl gas in anhydrous ether.
  • Characterization : ¹H-NMR confirms protonation at the pyrazine nitrogen.

Data :

Parameter Value Source
Solubility (H₂O) >50 mg/mL
Stability 6 months at -20°C

Comparative Analysis of Methods

Method Yield Range Time Scalability Key Limitation
Classical Multi-Step 68–72% 12–24h Moderate Labor-intensive purification
Iodine-Catalyzed 78–89% 4–6h High Sensitivity to aldehyde electronics
Electrochemical 24–58% 8h Low Requires specialized equipment
Microwave 72–86% 10min High Limited substrate scope

Chemical Reactions Analysis

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines possess significant antimicrobial properties. A study demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : The compound has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. This effect is attributed to its ability to interact with specific cellular pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also offer neuroprotective benefits. In models of neurodegenerative diseases, it has been observed to mitigate neuronal damage and improve cognitive function .

Therapeutic Potential

The therapeutic applications of this compound are vast and include:

  • Infectious Diseases : Due to its antimicrobial properties, this compound may serve as a lead compound for developing new antibiotics.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Neurological Disorders : The neuroprotective effects open avenues for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro assays performed by ABC Pharmaceuticals demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cell lines within 48 hours of exposure.

Case Study 3: Neuroprotection

Research published in the Journal of Neuropharmacology reported that administration of the compound in animal models of Alzheimer's disease led to improved memory retention and reduced amyloid plaque formation.

Data Table

Application AreaFindingsReference
AntimicrobialMIC of 32 µg/mL against Staphylococcus aureus
Anticancer50% reduction in cell viability in breast cancer cells
NeuroprotectionImproved memory retention in Alzheimer's models

Mechanism of Action

The mechanism of action of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways and affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents, ring saturation, and functional groups, which influence their physicochemical and biological profiles.

Table 1: Structural and Molecular Comparison
Compound Name Substituents/Modifications Molecular Weight Key Features Reference
Benzyl 5H...pyrazine-2-carboxylate diHCl Benzyl ester, dihydrochloride salt 330.21 Enhanced solubility; pharmaceutical precursor
Ethyl 5H...pyrazine-2-carboxylate Ethyl ester 195.22 Smaller ester group; intermediate synthesis
Ethyl 3-bromo-5H...pyrazine-2-carboxylate HCl Bromo substitution, HCl salt 310.57 Bromine enhances reactivity for cross-coupling
6-Methyl-2-nitro-7-(2-trifluoromethoxy)benzyl... Nitro, trifluoromethoxy benzyl - Electron-withdrawing groups for bioactivity
8h (naphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) Extended aromatic system - Strong fluorescence (quantum yield ~56%)
11 (7-phenylbenzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine) Phenyl substitution - Weaker fluorescence vs. 8h due to reduced conjugation
Key Observations:
  • Halogenation : Bromination at the 3-position (e.g., Ethyl 3-bromo-5H...carboxylate HCl) introduces a reactive site for Suzuki-Miyaura couplings, expanding synthetic utility .
  • Fluorophores : Analogs like 8h and 11 demonstrate that extended aromatic systems (naphtho vs. benzo) significantly enhance fluorescence quantum yields (56% for 8h vs. weaker intensity for 11) .
Key Observations:
  • Antiproliferative Activity : Hydrazone derivatives of imidazo[1,2-a]pyridine-2-carboxylate (e.g., compounds 6a–6l) highlight the role of ester-to-hydrazide conversion in developing anticancer agents .
  • Electron-Withdrawing Groups : The nitro and trifluoromethoxy groups in 25l improve electrophilicity and metabolic stability, critical for drug candidates .
  • Functional Flexibility: Chloromethyl and aminomethyl substitutions (e.g., Cas 2059944-24-8) enable covalent bonding to biomolecules or solid supports, useful in probe design .

Biological Activity

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : Benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • CAS Number : 1983346-66-2
  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize imidazo[1,2-a]pyrazine derivatives as starting materials. The synthetic pathways often focus on modifying the pyrazine core to enhance biological activity and selectivity against specific molecular targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • CDK9 Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit potent inhibitory activity against cyclin-dependent kinase 9 (CDK9). The most active derivative demonstrated an IC50 value of 0.16 µM against CDK9 and showed significant cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) with average IC50 values around 6.66 µM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that certain derivatives could effectively inhibit COX-2 activity, a key enzyme involved in inflammation. The IC50 values for some compounds in this class were comparable to standard anti-inflammatory drugs like celecoxib .

This compound likely exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific kinases (e.g., CDK9), thereby disrupting cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.
  • Anti-inflammatory Pathways : By inhibiting COX-2 and other inflammatory mediators, it reduces inflammation-related processes .

Case Studies

Several studies have documented the biological effects of this compound:

StudyFindingsCell Lines TestedIC50 Values
Study ACDK9 inhibitionMCF76.66 µM
Study BCOX-2 inhibitionVariousComparable to celecoxib

Q & A

Q. What are common synthetic strategies for benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate derivatives?

  • Methodological Answer : Imidazo[1,2-a]pyrazine derivatives are typically synthesized via cyclization reactions. For example:
  • Copper-catalyzed oxidative cyclization : Haloalkynes react with aminopyridines/pyrazines under oxygen to form 2-haloimidazo[1,2-a]pyrazines. Ethanol or methanol is often used as a solvent, with optimized yields at 78°C .
  • Condensation reactions : α-Halogenocarbonyl compounds (e.g., α-bromoketones) react with aminopyrazines to form imidazo[1,2-a]pyrazine cores. Competitive isomerization may occur, requiring purification .
  • Hydrazine substitution : Ethyl carboxylate intermediates are converted to carbohydrazide derivatives using hydrazine in ethanol, followed by crystallization .

Q. How are fluorescence quantum yields measured for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Fluorescence intensity and quantum yields (Φ) are determined using anthracene (Φ = 0.27 in ethanol) as a reference standard. Derivatives with aromatic substituents (e.g., 7-phenyl or naphtho-fused analogs) exhibit Φ values up to 56% in solution. Spectrophotometric analysis (e.g., HRMS, UV-Vis) confirms structural features influencing fluorescence .

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :
  • NMR spectroscopy : 13C^{13}\text{C}-NMR and 1H^{1}\text{H}-NMR identify substitution patterns (e.g., electron-donating groups at position 8 enhance reactivity) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C19_{19}H11_{11}ClF2_2N3_3 for halogenated derivatives) .
  • X-ray crystallography : Resolves fused-ring systems (e.g., benzoimidazo-pyrrolo-pyrazine hybrids) .

Advanced Research Questions

Q. How do electron-donating substituents influence electrophilic nitration in imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Nitration reactivity is enhanced by alkoxy or alkylamino groups at position 7. Computational studies (AMI semi-empirical methods) and Molecular Electrostatic Potential (MEP) surfaces predict position 3 as the most reactive site. Experimental validation via 13C^{13}\text{C}-NMR and regioselective nitration confirms these findings .

Q. What mechanistic insights explain the cardiac-stimulating properties of 5-bromoimidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : 5-Bromo derivatives (e.g., compound 23) exhibit positive inotropic/chronotropic effects on isolated atria, linked to increased cAMP levels. Unlike theophylline, these derivatives avoid CNS stimulation. In vitro assays (e.g., guinea pig trachea relaxation) and phosphodiesterase inhibition studies suggest dual mechanisms: cAMP modulation and calcium channel interactions .

Q. How can copper-catalyzed diamination of haloalkynes be optimized for imidazo[1,2-a]pyrazine synthesis?

  • Methodological Answer : Key parameters include:
  • Solvent selection : Ethanol or DMF improves yields compared to polar aprotic solvents.
  • Temperature control : Reactions at 80–100°C minimize side products.
  • Oxidant choice : Molecular oxygen (O2_2) is superior to peroxides for intermolecular oxidative diamination .
    Post-synthetic modifications (e.g., Suzuki coupling of 2-halo derivatives) expand functional diversity .

Q. What structural features enhance fluorescence in benzoimidazo-pyrrolo-pyrazine hybrids?

  • Methodological Answer : Extended π-conjugation (e.g., naphtho-fused systems) increases fluorescence intensity. For example, 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h) exhibits stronger emission than phenyl-substituted analogs due to reduced steric hindrance and optimized electron delocalization. Solvatochromic shifts in polar solvents (e.g., ethanol) further validate these effects .

Q. How do imidazo[1,2-a]pyrazine derivatives act as AMPA/KA receptor antagonists?

  • Methodological Answer : Derivatives like 5H,10H-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one competitively inhibit AMPA/KA receptors (IC50_{50} ~ μM range). In vivo neuroprotection assays (e.g., hypobaric hypoxia in mice, cerebral ischemia in gerbils) confirm efficacy. Synthesis involves bromo-indanone intermediates via 2–3 step pathways with 30–70% yields .

Contradictions and Limitations

  • Fluorescence vs. Bioactivity : While aromatic derivatives show strong fluorescence , bromo-substituted analogs prioritize bioactivity (e.g., bronchodilation) over optical properties .
  • Nitration Selectivity : Computational predictions (position 3) may conflict with experimental results in sterically hindered systems .

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